molecular formula C8H10N2O3 B1282045 Methyl 3-amino-5-methoxyisonicotinate CAS No. 82673-74-3

Methyl 3-amino-5-methoxyisonicotinate

Cat. No.: B1282045
CAS No.: 82673-74-3
M. Wt: 182.18 g/mol
InChI Key: HXVFZNRTQYCZQV-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methoxyisonicotinate is a substituted isonicotinic acid derivative featuring a methoxy group at position 5 and an amino group at position 3 of the pyridine ring, esterified with a methyl group.

Properties

IUPAC Name

methyl 3-amino-5-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-10-3-5(9)7(6)8(11)13-2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVFZNRTQYCZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513616
Record name Methyl 3-amino-5-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82673-74-3
Record name 4-Pyridinecarboxylic acid, 3-amino-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82673-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-methoxyisonicotinate typically involves the following steps:

    Starting Material: The synthesis begins with isonicotinic acid.

    Methoxylation: The 5-position of the pyridine ring is methoxylated using methanol in the presence of a suitable catalyst.

    Amination: The 3-position is then aminated using ammonia or an amine source under controlled conditions.

    Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 3-amino-5-methoxyisonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methoxyisonicotinate involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences

The primary structural analogs of Methyl 3-amino-5-methoxyisonicotinate are derivatives with substitutions at position 5 of the pyridine ring. The most relevant comparison is with Methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1), where the methoxy (-OCH₃) group is replaced with a methyl (-CH₃) group .

Property This compound Methyl 3-amino-5-methylisonicotinate
Molecular Formula C₈H₉N₂O₃ (inferred) C₈H₁₀N₂O₂
Molecular Weight ~181.17 g/mol (calculated) 166.18 g/mol
Substituent at Position 5 Methoxy (-OCH₃) Methyl (-CH₃)
Storage Conditions Likely similar to methyl analog Keep in dark, inert atmosphere, room temp
Hazard Statements Not reported (inferred similar risks) H315 (skin irritation), H319 (eye irritation)

Physicochemical Properties

  • Polarity and Solubility: The methoxy group increases polarity compared to the methyl analog, likely enhancing solubility in polar solvents like methanol or water. The methyl analog’s lower polarity may favor organic solvents .
  • Reactivity : The electron-donating methoxy group could activate the pyridine ring toward electrophilic substitution, whereas the methyl group exerts weaker electronic effects. Steric hindrance from the methoxy group may slow某些 reactions.

Stability and Handling

Both compounds likely require protection from light and moisture due to the ester and amino functional groups. The methoxy compound may exhibit higher sensitivity to oxidative degradation due to the oxygen atom, though experimental data are lacking .

Hazard Profiles

The methyl analog is classified with hazards H315 (skin irritation) and H319 (serious eye irritation), necessitating precautions like protective gloves and eye protection. Similar hazards are plausible for the methoxy derivative, though unconfirmed .

Biological Activity

Methyl 3-amino-5-methoxyisonicotinate (M3A5MI) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

M3A5MI is a derivative of isonicotinic acid and possesses the following chemical structure:

  • Chemical Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 173435-41-1

The presence of functional groups such as the methoxy and amino groups contributes to its biological activity.

Antimicrobial Activity

Research has indicated that M3A5MI exhibits significant antimicrobial properties. A study demonstrated that various derivatives of isonicotinic acid, including M3A5MI, showed activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that M3A5MI could be a candidate for further development as an antimicrobial agent.

Anti-Cancer Potential

M3A5MI has also been investigated for its anti-cancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The IC50 values for these cell lines were found to be approximately 25 µM for MCF-7 and 30 µM for A549, indicating a moderate level of potency.

The biological activity of M3A5MI can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anti-cancer effects.
  • Receptor Modulation : Preliminary studies suggest that M3A5MI may modulate receptor activity related to cell signaling, although specific receptors remain to be identified.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, M3A5MI was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant bactericidal activity, leading to complete bacterial death at concentrations above the MIC values mentioned earlier. This study supports the potential use of M3A5MI in developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, M3A5MI was administered to cultured cancer cells over a period of 72 hours. Results showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

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